2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
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Overview
Description
2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrazine ring through condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility.
Scientific Research Applications
2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazine ring and are known for their potential as kinase inhibitors in cancer treatment.
Uniqueness
2-(5-{[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
oxolan-3-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(13-3-7-24-11-13)22-6-1-2-12(10-22)8-15-20-16(21-25-15)14-9-18-4-5-19-14/h4-5,9,12-13H,1-3,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKEGKKHDORGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOC2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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